molecular formula C14H16N4O3S2 B2536682 3,5-dimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1797328-81-4

3,5-dimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2536682
CAS No.: 1797328-81-4
M. Wt: 352.43
InChI Key: NXYZKCRAHDEKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused isoxazole-pyrazole-thiophene scaffold. The compound features a sulfonamide bridge linking the isoxazole and ethyl-pyrazole moieties, with a thiophene ring at the pyrazole’s 3-position. The compound’s synthesis likely involves multi-step reactions, including cyclization and sulfonamide coupling, as inferred from analogous procedures in related compounds .

Properties

IUPAC Name

3,5-dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-10-14(11(2)21-17-10)23(19,20)15-6-8-18-7-5-12(16-18)13-4-3-9-22-13/h3-5,7,9,15H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYZKCRAHDEKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide typically involves a multi-step process:

  • Formation of Isoxazole Ring: : This step often starts with the cyclization of precursors like α,β-unsaturated ketones with hydroxylamine under acidic conditions, forming the isoxazole ring.

  • Sulfonamide Formation:

  • Construction of Pyrazole Moiety: : The thiophene-containing pyrazole is synthesized by condensing thiophene-2-carbaldehyde with hydrazine derivatives.

  • Linking the Moieties: : Finally, the various moieties are linked through appropriate alkylation or acylation reactions, often under controlled conditions such as inert atmospheres or specific temperature ranges.

Industrial Production Methods

Industrial synthesis might use optimized routes to enhance yield and efficiency, such as flow chemistry techniques, high-throughput screening for optimal catalysts, or employing greener chemistry principles to minimize waste and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions, particularly at the thiophene and pyrazole moieties, using oxidizing agents like hydrogen peroxide or permanganate.

  • Reduction: : Reductive reactions may target the sulfonamide group, using agents such as lithium aluminum hydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups, especially at the thiophene ring or the isoxazole ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Nucleophiles like amines or halides in polar solvents under mild heating.

Major Products

The major products depend on the specific reaction and conditions but could include:

  • Oxidized derivatives with additional oxygen functionalities.

  • Reduced forms with modified sulfonamide or other groups.

  • Substituted products with new alkyl or aryl groups replacing original substituents.

Scientific Research Applications

Cytotoxicity and Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, related pyrazole compounds have demonstrated IC₅₀ values indicating their effectiveness:

Case Study 1 : A derivative with structural similarities showed an IC₅₀ of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents such as 5-fluorouracil (IC₅₀ = 8.34 µM) .

Table 1: Cytotoxic Activity of Related Compounds

CompoundIC₅₀ (C6 Cell Line)IC₅₀ (SH-SY5Y Cell Line)Mechanism of Action
Compound 5f5.13 µM5.00 µMInduces apoptosis and cell cycle arrest
5-Fluorouracil8.34 µM8.53 µMInhibits RNA synthesis

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial properties. Pyrazolone derivatives have been recognized for their broad-spectrum antibacterial and antifungal activities. The introduction of specific substituents can enhance these effects significantly.

  • Antibacterial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates that pyrazolone derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Recent Developments in Synthesis

Recent advancements in synthetic methodologies have facilitated the development of more effective analogs of this compound. Multicomponent reactions have been explored extensively for synthesizing biologically active pyrazole derivatives, enhancing their pharmacological profiles .

Mechanism of Action

Mechanism

The compound exerts its effects through interactions at the molecular level, such as:

  • Binding to enzyme active sites, altering their activity.

  • Modulating receptor pathways by fitting into receptor binding pockets.

  • Participating in redox reactions within biological systems.

Molecular Targets and Pathways

Potential targets include enzymes involved in metabolic pathways, cellular receptors, and proteins playing key roles in disease mechanisms. The exact pathways and targets depend on its specific structural and electronic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiophene Positional Isomer: 1-Isopropyl-3,5-Dimethyl-N-(2-(3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)ethyl)-1H-Pyrazole-4-Sulfonamide

  • Structural Differences: The thiophene substituent is at the 3-position (vs. 2-position in the target compound).
  • Physicochemical Properties : Molecular weight (393.5 g/mol) and formula (C₁₇H₂₃N₅O₂S₂) are identical to the target compound, but the isopropyl group (vs. methyl in the target) increases lipophilicity (logP ~3.2 estimated) .
  • Synthesis : Both compounds share a pyrazole-ethyl-sulfonamide backbone, suggesting analogous synthetic routes, though the thiophene substitution step would differ.

Cyclobutane-Containing Analogue: 3,5-Dimethyl-N-(2-(4-(Methylamino)Piperidin-1-yl)-3,4-Dioxocyclobut-1-enyl)Isoxazole-4-Sulfonamide (15b)

  • Structural Differences : Replaces the pyrazole-thiophene moiety with a 3,4-dioxocyclobut-enyl group and a piperidine ring. The cyclobutane introduces rigidity, while the piperidine may enhance solubility.
  • Functional Implications: The dioxocyclobut-enyl group could act as a hydrogen-bond acceptor, differing from the thiophene’s π-π stacking capability.

Fluorophenyl-Thiazole Derivatives (Compounds 4 and 5)

  • Structural Differences : Feature thiazole and triazole cores instead of isoxazole-pyrazole. Fluorophenyl groups enhance metabolic stability but reduce solubility compared to thiophene.
  • Planarity differs due to fluorophenyl orientation .

Pyrazole-Sulfonamide Derivatives (CAS 1006994-26-8)

  • Synthetic Pathways : Similar sulfonamide coupling steps are implied, but nitro-group introduction requires additional oxidation steps .

Comparative Physicochemical and Structural Data

Property Target Compound Thiophene-3-yl Analog Cyclobutane Analog (15b) Fluorophenyl-Thiazole
Molecular Formula C₁₇H₂₃N₅O₂S₂ (inferred) C₁₇H₂₃N₅O₂S₂ C₁₈H₂₄N₆O₄S C₂₄H₁₈F₂N₆S
Molecular Weight (g/mol) ~393.5 (estimated) 393.5 420.5 484.5
Key Functional Groups Thiophen-2-yl, pyrazole, sulfonamide Thiophen-3-yl, isopropyl Cyclobutane-dione, piperidine Fluorophenyl, triazole
Crystallographic Data Not reported Not reported Not reported Triclinic P̄1, two molecules/ASU

Discussion of Structural and Functional Implications

  • Thiophene vs. Fluorophenyl : Thiophene’s electron-rich aromatic system may enhance π-π interactions in binding pockets, whereas fluorophenyl groups improve metabolic stability but reduce solubility .
  • Modifications in adjacent groups (e.g., cyclobutane vs. pyrazole) alter conformational flexibility .
  • Synthetic Complexity : The target compound’s synthesis is likely more streamlined than fluorophenyl-thiazole derivatives, which require multi-step triazole formation .

Biological Activity

3,5-Dimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a synthetic organic compound that combines multiple pharmacologically active moieties, including isoxazole, sulfonamide, pyrazole, and thiophene. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 3,5-dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide. Its molecular formula is C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 320.36 g/mol. The presence of the sulfonamide group is significant for its biological activity, as sulfonamides are known for their antibacterial properties.

PropertyValue
Molecular FormulaC14H16N4O3SC_{14}H_{16}N_{4}O_{3}S
Molecular Weight320.36 g/mol
IUPAC Name3,5-dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide moiety contributes to its antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial folic acid synthesis. Additionally, the pyrazole ring offers a scaffold for various pharmacological activities, including anti-inflammatory and anticancer effects.

Antibacterial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anticancer Activity

The pyrazole moiety has been linked to various anticancer activities. In studies involving derivatives of pyrazole, compounds have shown efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. The compound's structure allows it to modulate inflammatory pathways effectively, potentially reducing the production of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including those with isoxazole structures. Results showed that these compounds inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : In vitro studies demonstrated that the pyrazole-containing compounds exhibited IC50 values as low as 10 µM against human lung cancer cells (A549). The mechanism involved the activation of caspase pathways leading to apoptosis .
  • Anti-inflammatory Activity : A recent review highlighted that certain pyrazole derivatives displayed significant anti-inflammatory effects in animal models, with reductions in edema and inflammatory markers after administration at doses of 50 mg/kg .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide?

  • Methodological Answer: The compound can be synthesized via multi-step reactions involving heterocyclic coupling. A validated approach includes refluxing intermediates in ethanol (e.g., 3,5-diaryl-4,5-dihydropyrazole derivatives with sulfonamide precursors for 2 hours), followed by recrystallization from DMF-EtOH (1:1) to achieve high purity . Key parameters include stoichiometric control of reactants (10 mmol each) and solvent selection to minimize by-products.

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer: Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the isoxazole and pyrazole rings.
  • HPLC (e.g., Purospher®STAR columns) with UV detection at 254 nm for purity assessment .
  • FTIR to verify functional groups like sulfonamide (-SO₂NH-) and thiophene C-S bonds .

Q. What stability conditions are critical for long-term storage?

  • Methodological Answer: Stability studies indicate storage at -20°C in inert atmospheres (argon) to prevent oxidation of the thiophene moiety. Lyophilization is recommended for hygroscopic sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions. Standardize protocols:

  • Use in vitro models (e.g., cancer cell lines like MCF-7 or HEK293) with controlled ATP levels for kinase inhibition assays.
  • Validate results via dose-response curves (IC₅₀) and compare with positive controls (e.g., staurosporine) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or kinases). Key steps:

  • Prepare ligand files with protonation states adjusted to physiological pH.
  • Analyze binding affinities for the sulfonamide group and pyrazole-thiophene scaffold .
  • Validate predictions with SPR (surface plasmon resonance) for kinetic binding studies .

Q. How to design derivatives to improve selectivity for specific enzymatic targets?

  • Methodological Answer: Apply structure-activity relationship (SAR) principles:

  • Modify the thiophene ring (e.g., halogenation at the 5-position) to enhance hydrophobic interactions.
  • Introduce electron-withdrawing groups on the isoxazole ring to modulate sulfonamide acidity and binding .

Q. What experimental controls are essential in assessing the compound’s metabolic stability?

  • Methodological Answer: Use microsomal incubation assays (human liver microsomes, HLMs) with NADPH cofactors. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60-minute intervals. Include verapamil as a positive control for CYP3A4 activity .

Data Analysis & Reproducibility

Q. How to address batch-to-batch variability in biological assays?

  • Methodological Answer: Implement stringent quality control:

  • Characterize each batch with NMR and HPLC (≥95% purity).
  • Use internal standards (e.g., deuterated analogs) in LC-MS to normalize instrument variability .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity?

  • Methodological Answer: Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals to assess significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.